

"calcium nitrate hydrate crystal structure analysis"

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Compound of Interest

Compound Name: Calcium nitrate hydrate

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An In-depth Technical Guide to the Crystal Structure Analysis of **Calcium Nitrate Hydrate**

Introduction

Calcium nitrate, with the chemical formula $\text{Ca}(\text{NO}_3)_2$, is an inorganic compound that readily absorbs moisture from the air to form several hydrated crystalline structures.[1] The most common and stable form is calcium nitrate tetrahydrate, $\text{Ca}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$, a colorless, hygroscopic solid.[1][2] Other known hydrates include the dihydrate, trihydrate, and decahydrate.[1][3][4] The analysis of these hydrated crystal structures is crucial for understanding their physical and chemical properties, which is of significant interest in various fields, including pharmaceuticals for drug formulation, agriculture as a fertilizer, and materials science for phase-change materials.[5][6]

This technical guide provides a comprehensive overview of the crystal structures of **calcium nitrate hydrates**, details the experimental protocols used for their analysis, and presents logical workflows for structure determination.

Crystal Structure Data of Calcium Nitrate and its Hydrates

The precise arrangement of atoms in the crystalline lattice of calcium nitrate and its hydrates has been determined primarily through single-crystal X-ray diffraction. The anhydrous and tetrahydrate forms are the most extensively characterized.

Anhydrous Calcium Nitrate - $\text{Ca}(\text{NO}_3)_2$

The anhydrous form of calcium nitrate possesses a cubic crystal structure.[1][4][7] In this lattice, each calcium ion (Ca^{2+}) is coordinated to twelve oxygen atoms from neighboring nitrate ions, forming corner-sharing CaO_{12} cuboctahedra.[8]

Parameter	Value	Reference(s)
Crystal System	Cubic	[1][4][7]
Space Group	Pa-3	[8]
Unit Cell Edge (a)	7.6 Å	[7]
Bond Lengths	Ca-O: 2.56 Å (x6), 2.78 Å (x6); N-O: 1.26 Å	[8]

Calcium Nitrate Tetrahydrate - $\text{Ca}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$

The tetrahydrate is the most commonly encountered form and crystallizes in the monoclinic system.[1][7] Its structure is characterized by the presence of $\text{Ca}_2(\text{H}_2\text{O})_8(\text{NO}_3)_4$ dimers, which are interconnected through a network of hydrogen bonds.[9]

Parameter	Value	Reference(s)
Crystal System	Monoclinic	[1][7]
Space Group	P2 ₁ /n (an alternative setting of P2 ₁ /c)	[9]
Unit Cell Dimensions	a = 6.277(7) Å b = 9.157(9) Å c = 14.484(10) Å β = 98.6(2)°	[9]
Molecular Weight	236.15 g/mol	[2][10]
Density (calculated)	1.88 g/cm ³	[11]

Experimental Protocols for Crystal Structure Determination

The determination of a crystal structure is a multi-step process involving crystal growth, data collection using diffraction techniques, and data analysis to solve and refine the structure.

Crystal Preparation and Growth

High-quality single crystals are a prerequisite for single-crystal X-ray or neutron diffraction analysis.

- Method: Colorless, transparent crystals of $\text{Ca}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$ can be prepared by the slow evaporation of a solution of calcium oxide (CaO) or calcium carbonate (CaCO_3) in nitric acid (HNO_3).^{[7][9]}
- Procedure:
 - Dissolve the calcium source (e.g., CaCO_3) in nitric acid until the reaction ceases.
 - Filter the resulting solution to remove any impurities.
 - Allow the solution to evaporate slowly at room temperature. The presence of a desiccant like P_2O_5 can facilitate the process.^[9]
 - Harvest the resulting single crystals from the mother liquor for analysis.

X-Ray Diffraction (XRD) Analysis

X-ray diffraction is the standard technique for determining the atomic arrangement within a crystal.^[12] Both single-crystal and powder XRD methods are employed.

- Single-Crystal XRD Protocol:
 - Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
 - Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, commonly from a copper ($\text{Cu K}\alpha$) or molybdenum ($\text{Mo K}\alpha$) source, and directed at the crystal.^{[3][13]} As the crystal is rotated, a diffraction pattern is produced and recorded by a detector.

- **Data Processing:** The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated.
- **Structure Solution and Refinement:** The processed data are used to solve the crystal structure, yielding an initial model of the atomic positions. This model is then refined to achieve the best possible fit with the experimental data, resulting in precise atomic coordinates and bond lengths.[\[12\]](#)
- **Powder XRD (PXRD):** This technique is used when single crystals are unavailable or for analyzing bulk material properties.[\[12\]](#) It is particularly useful for identifying different hydrate phases or monitoring phase transitions, such as dehydration or hydration.[\[3\]](#)[\[12\]](#) The sample is ground into a fine powder and exposed to an X-ray beam to produce a characteristic diffraction pattern.

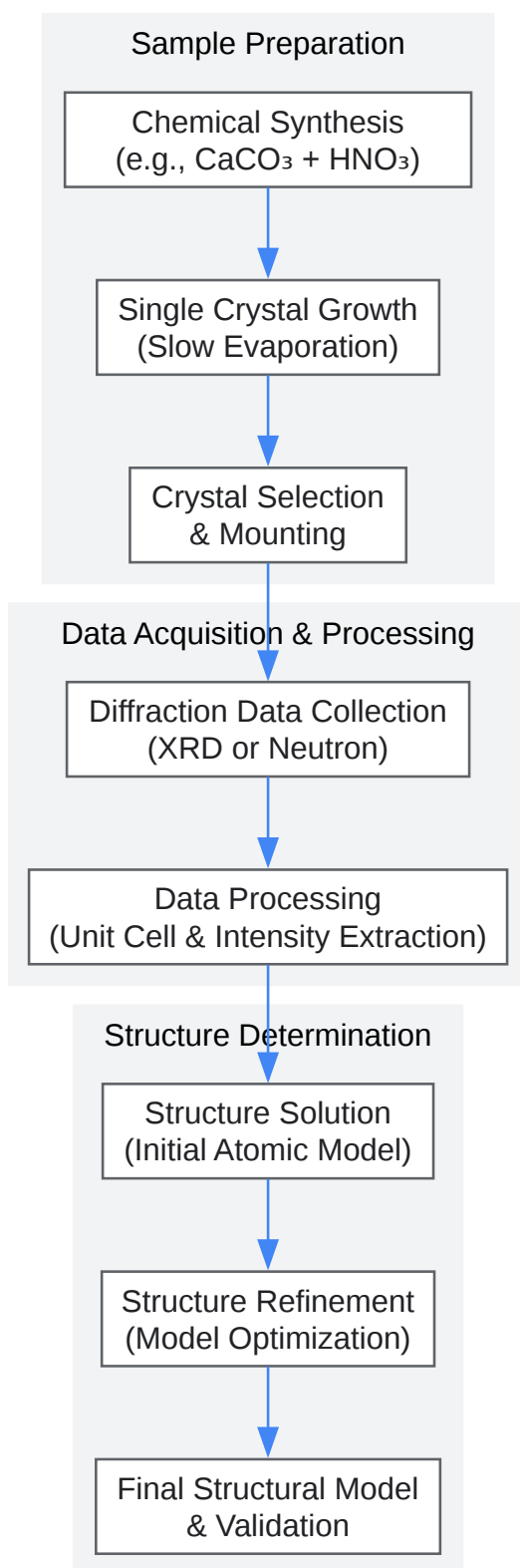
Neutron Diffraction Analysis

Neutron diffraction provides complementary information to XRD. It is exceptionally valuable for accurately locating hydrogen atoms, which is difficult with X-rays due to hydrogen's low electron density.[\[12\]](#)[\[14\]](#) This makes it an ideal tool for elucidating the complex hydrogen-bonding networks in hydrated crystals.[\[12\]](#)

- **Neutron Diffraction Protocol:**
 - **Sample:** Due to the nature of neutron scattering, this technique typically requires larger crystals than XRD.[\[14\]](#)
 - **Data Collection:** The crystal is placed in a beam of neutrons, usually generated by a nuclear reactor or a spallation source. A diffraction pattern is collected, similar to the XRD process.
 - **Data Analysis:** The data is analyzed using similar crystallographic software to refine the structure. The results are often combined with XRD data to provide a complete and highly accurate structural model, especially concerning the positions of hydrogen atoms.[\[15\]](#)

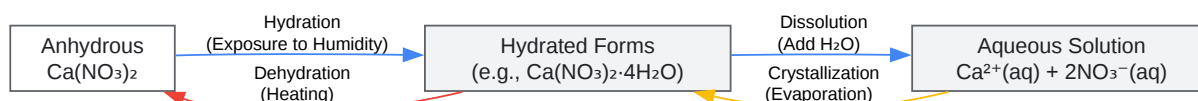
Visualized Workflows and Relationships

Understanding the process of crystal structure determination and the relationships between different hydrate forms can be clarified with logical diagrams.



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Caption: General experimental workflow for crystal structure determination.



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